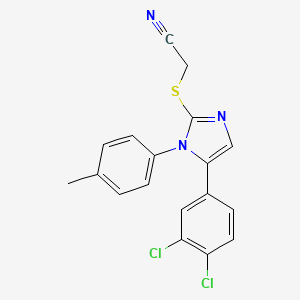
2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a useful research compound. Its molecular formula is C18H13Cl2N3S and its molecular weight is 374.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H18Cl2N2S, with a molecular weight of 421.3 g/mol. The structure includes an imidazole ring, a thioether linkage, and various aromatic substituents, which are crucial for its biological activity.
The primary biological activity of this compound is linked to its role as an inhibitor of maternal embryonic leucine zipper kinase (MELK) . MELK is involved in cell proliferation and survival, making it a significant target in cancer therapy. Inhibition of MELK can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Key Mechanisms:
- Kinase Inhibition : The compound's structure allows it to bind effectively to the active site of MELK, inhibiting its activity.
- Cell Cycle Regulation : By modulating kinase activity, the compound may affect cell cycle progression, leading to increased cell death in malignant cells.
Biological Activity Data
Several studies have evaluated the biological activity of similar compounds and provided insights into the potential effects of this compound.
| Study | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Study 1 | HCT-116 | 6.2 | Anti-cancer activity |
| Study 2 | T47D | 27.3 | Anti-breast cancer |
| Study 3 | MCF-7 | 43.4 | Cytotoxic effects |
Case Studies
-
Inhibition of MELK :
- A study demonstrated that compounds with similar structures effectively inhibited MELK, leading to decreased proliferation rates in various cancer cell lines. This inhibition was confirmed through biochemical assays measuring kinase activity.
-
Anticancer Properties :
- Research involving derivatives of imidazole showed promising results against colon carcinoma and breast cancer cells. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways.
-
Pharmacokinetics :
- The intricate structure of the compound may provide favorable pharmacokinetic properties, such as improved bioavailability and reduced off-target effects compared to simpler analogs.
Propiedades
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3S/c1-12-2-5-14(6-3-12)23-17(11-22-18(23)24-9-8-21)13-4-7-15(19)16(20)10-13/h2-7,10-11H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGKAJCMDXRBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














